molecular formula C28H30N4O2S B2672703 N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide CAS No. 476452-13-8

N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide

Cat. No.: B2672703
CAS No.: 476452-13-8
M. Wt: 486.63
InChI Key: ONSDRQRMQAFOLS-UHFFFAOYSA-N
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Description

N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide is a complex organic compound that features a unique combination of structural elements It contains an adamantane core, a triazole ring, and a phenylethyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Phenylethyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with a phenylethyl thiol.

    Attachment of the Adamantane Core: The adamantane moiety is introduced through a coupling reaction, often using a carboxylic acid derivative of adamantane.

    Final Coupling: The final step involves coupling the triazole derivative with the adamantane carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the phenylethyl moiety can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to the presence of the adamantane moiety.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or mechanical properties.

    Biological Research: It can be used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism by which N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    N-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)adamantane-1-carboxamide: shares similarities with other triazole derivatives and adamantane-based compounds.

Uniqueness

    Structural Features: The combination of a triazole ring, phenylethyl sulfanyl group, and adamantane core is unique, providing distinct chemical and physical properties.

Properties

IUPAC Name

N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O2S/c33-24(22-7-3-1-4-8-22)18-35-27-31-30-25(32(27)23-9-5-2-6-10-23)17-29-26(34)28-14-19-11-20(15-28)13-21(12-19)16-28/h1-10,19-21H,11-18H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSDRQRMQAFOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=CC=C5)SCC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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